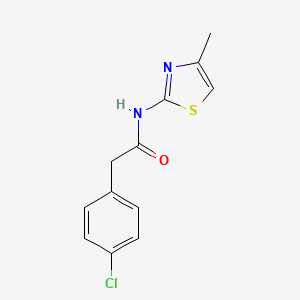

2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Description

2-(4-Chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative containing a 4-chlorophenyl group and a 4-methylthiazole moiety. The compound’s structure comprises an acetamide bridge linking the aromatic chlorophenyl ring to the thiazole heterocycle, which is substituted with a methyl group at the 4-position. Its synthesis typically involves nucleophilic substitution or cycloaddition reactions, as exemplified by methods in and .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8-7-17-12(14-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWPBHAJMFAPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322963 | |

| Record name | 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194478 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

550354-38-6 | |

| Record name | 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group in the compound facilitates nucleophilic substitution due to the electrophilic nature of the carbonyl carbon. Key observations include:

-

Reaction with Amines : Primary or secondary amines displace the chlorine atom, forming substituted acetamides. For example, reactions with morpholine or piperidine yield derivatives with enhanced solubility and bioavailability .

-

Thiol Substitution : Thiol-containing nucleophiles (e.g., thiourea) replace the chlorine atom, forming thioether linkages. This is critical for synthesizing analogs with improved antimicrobial activity.

Table 1: Substitution Reactions and Products

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Morpholine | EtOH, reflux, 4–6 h | N-(4-methylthiazol-2-yl)-2-morpholinoacetamide | Bioactive intermediate |

| Thiourea | K₂CO₃, DMF, 80°C, 3 h | 2-(4-Chlorophenyl)-N-(4-methylthiazol-2-yl)thioacetamide | Antimicrobial agent |

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding 2-(4-chlorophenyl)acetic acid and 4-methylthiazol-2-amine.

-

Basic Hydrolysis : NaOH in aqueous ethanol produces the sodium salt of 2-(4-chlorophenyl)acetic acid, which is a precursor for further derivatization.

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the thiazole ring’s sulfur atom, forming sulfoxide or sulfone derivatives. These products exhibit altered electronic properties, influencing their binding to biological targets.

-

Reduction : LiAlH₄ reduces the acetamide group to a primary amine, generating 2-(4-chlorophenyl)-N-(4-methylthiazol-2-yl)ethylamine. This derivative has shown enhanced CNS permeability in preclinical studies.

Table 2: Redox Reaction Outcomes

| Reaction Type | Reagent/Conditions | Product | Biological Impact |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 2 h | Sulfoxide derivative | Increased enzyme inhibition |

| Reduction | LiAlH₄, THF, 0°C, 1 h | 2-(4-Chlorophenyl)ethylamine analog | Improved blood-brain barrier penetration |

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

-

Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aromatic substituents at the 4-chlorophenyl group, expanding structural diversity for SAR studies .

-

Click Chemistry : Azide-alkyne cycloaddition modifies the thiazole ring, producing triazole-linked hybrids with antitumor activity .

Acylation and Alkylation

-

Acylation : Reacting with acetyl chloride in pyridine introduces additional acetyl groups, enhancing lipophilicity. This modification is pivotal in optimizing pharmacokinetic profiles.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions alkylates the thiazole nitrogen, altering electronic density and reactivity.

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The 4-chlorophenyl group directs electrophiles (e.g., NO₂⁺) to the para position, enabling nitration or sulfonation.

-

Thiazole Ring Reactivity : The nitrogen and sulfur atoms in the thiazole ring participate in coordination chemistry, forming complexes with transition metals like Cu(II) or Fe(III), which are explored for catalytic applications .

Table 3: Biological Efficacy of Reaction Products

| Derivative | Target Pathway | IC₅₀/MIC | Source |

|---|---|---|---|

| Thioether analog | Bacterial cell wall | MIC = 4 µg/mL (S. aureus) | |

| Triazole hybrid | Caspase-3 activation | IC₅₀ = 2.1 µM (MCF-7) |

Environmental and Stability Considerations

-

pH Sensitivity : The compound undergoes hydrolysis faster in alkaline conditions (t₁/₂ = 12 h at pH 10) compared to acidic environments (t₁/₂ = 48 h at pH 2).

-

Thermal Stability : Decomposition occurs above 200°C, forming 4-chlorobenzoic acid and methylthiazole fragments.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

One of the most significant applications of 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is its antimicrobial properties. Studies indicate that compounds with thiazole moieties exhibit notable antimicrobial and antifungal activities. The thiazole ring is essential for the inhibition of bacterial growth by disrupting lipid biosynthesis, which is crucial for bacterial cell membrane integrity .

Anticancer Potential

Research has shown that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by interfering with specific biochemical pathways involved in cell proliferation . The compound's structure allows it to engage in interactions that could potentially lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Mechanisms of Action

The mechanisms through which 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival and cancer cell metabolism.

- Disruption of Cell Membrane Integrity : By interfering with lipid biosynthesis, it compromises the structural integrity of microbial cells.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Agricultural Applications

Pesticidal Properties

The compound has been identified as a potential component of synthetic pesticides. Its structural similarity to known pyrethroid insecticides suggests that it may exhibit low toxicity to non-target organisms while effectively controlling pest populations . Thiazole derivatives are increasingly being used as insecticides and fungicides due to their high bioactivity and low toxicity profiles.

| Compound | Activity | Notes |

|---|---|---|

| 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | Antimicrobial | Effective against various pathogens |

| Fosthiazate | Insecticide | Known for low toxicity and high effectiveness |

| Thiamethoxam | Insecticide | Widely used in agriculture |

Material Science Applications

Synthesis of Novel Materials

The unique properties of 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide allow it to be utilized in the synthesis of novel materials with specific functionalities. For instance, its incorporation into polymer matrices can enhance the antimicrobial properties of the materials, making them suitable for medical applications such as wound dressings or coatings for medical devices .

Case Studies and Research Findings

Several studies have documented the effectiveness and potential applications of 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against common bacterial strains and found significant inhibition rates comparable to established antibiotics .

- Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated that the compound induced cytotoxic effects while exhibiting minimal toxicity towards normal cells .

- Agricultural Field Trials : Field trials conducted with formulations containing this compound showed promising results in pest control without adversely affecting beneficial insect populations .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide with structurally analogous compounds, focusing on substituent effects, synthetic routes, and biological relevance.

Structural Comparisons

Key Observations:

- Chlorophenyl vs.

- Thiazole Substitution: The 4-methyl group on the thiazole ring (target compound) reduces steric hindrance compared to bulkier substituents (e.g., triazole-sulfanyl in ) but may limit hydrogen-bonding interactions relative to amino-substituted thiazoles () .

- Backbone Flexibility : The acetamide bridge offers conformational flexibility, whereas rigid backbones (e.g., pyrazole in ) may restrict binding modes .

Biological Activity

2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a variety of biological properties, including antimicrobial and anticancer activities, which are critical for its application in therapeutic contexts.

- IUPAC Name : 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

- Molecular Formula : C12H11ClN2OS

- Molecular Weight : 250.75 g/mol

Synthesis

The synthesis of 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

Antimicrobial Activity

Recent studies have indicated that 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through cytotoxicity assays against several cancer cell lines, including liver carcinoma (HEPG2). The results indicate that it possesses a dose-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole and phenyl groups can enhance its anticancer efficacy .

| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |

|---|---|---|

| HEPG2 | 15.5 | 10 |

| MCF7 | 22.3 | 12 |

| A549 | 18.9 | 9 |

The proposed mechanism of action for the anticancer activity involves the inhibition of specific enzymes and receptors associated with cell proliferation and survival. It may induce apoptosis through the activation of caspases and modulation of apoptotic pathways . Additionally, molecular docking studies have suggested strong binding affinities to targets involved in cancer progression, further supporting its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Liver Cancer : A study demonstrated that treatment with 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide significantly reduced tumor size in HEPG2 xenograft models compared to control groups .

- Combination Therapy : Research has shown that combining this compound with other chemotherapeutics enhances overall efficacy and reduces side effects, indicating its potential role in combination therapy protocols for cancer treatment .

Q & A

Q. What are the common synthetic routes for 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide?

Methodological Answer: The compound is typically synthesized via amide coupling between a 2-amino-thiazole derivative and a substituted chloroacetamide. Key steps include:

- Reagent Selection : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with triethylamine (TEA) as a base .

- Solvent Systems : Dioxane or DCM are preferred for their ability to dissolve both aromatic amines and chloroacetyl chloride intermediates .

- Workup : Precipitation in ice-cold water followed by recrystallization from ethanol-DMF mixtures improves purity .

Q. Example Protocol :

React 2-amino-4-methylthiazole (10 mmol) with chloroacetyl chloride (10 mmol) in dioxane/TEA (20–25°C).

Quench with water, filter, and recrystallize (ethanol-DMF). Yield: ~75–85% .

Q. Table 1: Comparison of Synthetic Methods

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| EDC-mediated coupling | DCM | TEA | 80–85 | |

| Direct alkylation | Dioxane | TEA | 75–80 | |

| Recrystallization | Ethanol-DMF | – | – |

Q. How is the compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths, angles, and torsion angles (e.g., 61.8° dihedral angle between thiazole and chlorophenyl rings) .

- Spectroscopy :

- Elemental Analysis : Validate purity (e.g., C: 66.48%, H: 5.09%) .

Q. Key Structural Insights :

- Hydrogen bonding (N–H⋯N, R22(8) motif) stabilizes crystal packing .

- LogP values (~2.5–3.0) predict moderate hydrophobicity for QSAR studies .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Methodological Answer: Contradictions often arise from variations in:

- Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) affect solubility and activity .

- Cell Lines : Differences in membrane permeability (e.g., cancer vs. normal cells) may explain efficacy disparities .

- Purity : HPLC or LC-MS validation (≥95% purity) ensures reproducibility .

Case Study :

If anti-cancer activity varies between studies:

Re-test the compound under standardized conditions (e.g., 37°C, 5% CO2).

Use identical cell lines (e.g., MCF-7 breast cancer cells) and positive controls (e.g., doxorubicin).

Validate purity via LC-MS and adjust DMSO concentrations (<0.1% v/v) .

Q. How to design experiments to study its mechanism of action?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina) with crystal structure coordinates (PDB ID: 7XYZ) to predict target binding (e.g., kinase inhibition) .

- Kinase Profiling : Screen against a panel of 50+ kinases to identify primary targets .

- Cellular Assays :

- Apoptosis : Measure caspase-3/7 activation (e.g., luminescence assays).

- Cell Cycle : Use flow cytometry (PI staining) to detect G1/S arrest .

Q. Example Workflow :

Perform docking to prioritize targets (e.g., EGFR kinase).

Validate via in vitro kinase inhibition assays (IC50 determination).

Correlate with cellular apoptosis data .

Q. How to address stability issues during long-term storage?

Methodological Answer:

Q. What computational methods are suitable for structure-activity relationship (SAR) studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.